![molecular formula C16H14Cl3NO2 B6097281 2-(2-chlorophenoxy)-N-(2,4-dichlorobenzyl)propanamide](/img/structure/B6097281.png)
2-(2-chlorophenoxy)-N-(2,4-dichlorobenzyl)propanamide
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Overview
Description
2-(2-chlorophenoxy)-N-(2,4-dichlorobenzyl)propanamide is an organic compound with a complex structure that includes chlorinated aromatic rings and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-(2,4-dichlorobenzyl)propanamide typically involves the reaction of 2-chlorophenol with 2,4-dichlorobenzyl chloride in the presence of a base to form the intermediate 2-(2-chlorophenoxy)-2,4-dichlorobenzyl ether. This intermediate is then reacted with propanoyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization or chromatography are commonly employed to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-(2,4-dichlorobenzyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated aromatic rings, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-(2-chlorophenoxy)-N-(2,4-dichlorobenzyl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-(2,4-dichlorobenzyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorinated aromatic rings and amide group allow it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial activity or modulation of inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)propanoic acid: A herbicide known for its use in controlling broadleaf weeds.
2,4-Dichlorophenoxyacetic acid: Another herbicide with similar structural features but different applications.
2,4-Dichlorobenzyl alcohol: An antimicrobial agent used in various formulations.
Uniqueness
2-(2-chlorophenoxy)-N-(2,4-dichlorobenzyl)propanamide is unique due to its specific combination of chlorinated aromatic rings and an amide functional group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-chlorophenoxy)-N-[(2,4-dichlorophenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3NO2/c1-10(22-15-5-3-2-4-13(15)18)16(21)20-9-11-6-7-12(17)8-14(11)19/h2-8,10H,9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRFWCKQJACCDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=C(C=C(C=C1)Cl)Cl)OC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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